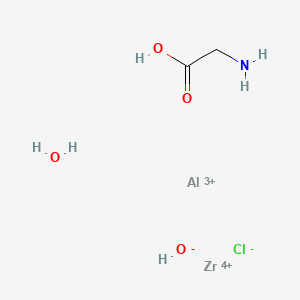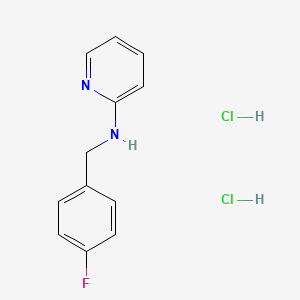
phosphoric acid, copper salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, copper salt, also known as copper(II) phosphate, is an inorganic compound with the chemical formula Cu₃(PO₄)₂. It is a blue-green solid that is insoluble in water. This compound is commonly used in various industrial applications, including as a catalyst, in electroplating, and in the production of pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) phosphate can be synthesized through several methods:
-
Reaction of Copper(II) Sulfate and Phosphoric Acid: : [ 3CuSO₄ + 2H₃PO₄ → Cu₃(PO₄)₂ + 3H₂SO₄ ] This reaction involves mixing copper(II) sulfate with phosphoric acid, resulting in the formation of copper(II) phosphate and sulfuric acid .
-
Reaction of Copper(II) Hydroxide and Phosphoric Acid: : [ 3Cu(OH)₂ + 2H₃PO₄ → Cu₃(PO₄)₂ + 6H₂O ] In this method, copper(II) hydroxide reacts with phosphoric acid to produce copper(II) phosphate and water .
-
Reaction of Copper(II) Oxide and Phosphoric Acid: : [ 3CuO + 2H₃PO₄ → Cu₃(PO₄)₂ + 3H₂O ] This reaction involves copper(II) oxide and phosphoric acid, yielding copper(II) phosphate and water .
Industrial Production Methods
Industrial production of copper(II) phosphate typically involves the reaction of copper(II) sulfate with phosphoric acid due to the availability and cost-effectiveness of the reactants. The reaction is carried out in large reactors, and the product is filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) phosphate can participate in redox reactions where copper ions change their oxidation state.
Substitution Reactions: It can undergo substitution reactions where the phosphate group is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Copper(II) phosphate can react with strong oxidizing agents, leading to the formation of different copper oxides.
Reducing Agents: It can be reduced by strong reducing agents to form elemental copper or lower oxidation state copper compounds.
Major Products Formed
Copper Oxides: Oxidation of copper(II) phosphate can produce copper(I) oxide or copper(II) oxide.
Elemental Copper: Reduction reactions can yield elemental copper.
Wissenschaftliche Forschungsanwendungen
Copper(II) phosphate has several scientific research applications:
Electroplating: Copper(II) phosphate is used in electroplating to provide a protective and decorative coating on metal surfaces.
Pigments: It is used as a pigment in paints and coatings due to its blue-green color.
Adsorption: Modified forms of copper(II) phosphate are used in environmental applications to adsorb heavy metals from wastewater.
Wirkmechanismus
The mechanism of action of copper(II) phosphate involves its ability to interact with various molecular targets and pathways:
Catalytic Activity: Copper(II) phosphate acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Electrochemical Properties: In electroplating, copper(II) phosphate participates in electrochemical reactions, depositing a layer of copper on the substrate.
Adsorption Mechanism: In adsorption applications, copper(II) phosphate interacts with heavy metal ions through electrostatic forces and complexation, effectively removing them from aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Copper(II) phosphate can be compared with other copper salts and phosphates:
Copper(II) Sulfate (CuSO₄): Unlike copper(II) phosphate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) Chloride (CuCl₂): Copper(II) chloride is also soluble in water and is used in dyeing and printing textiles.
Calcium Phosphate (Ca₃(PO₄)₂): Calcium phosphate is used in fertilizers and as a dietary supplement, whereas copper(II) phosphate is primarily used in industrial applications.
List of Similar Compounds
- Copper(II) sulfate (CuSO₄)
- Copper(II) chloride (CuCl₂)
- Copper(II) nitrate (Cu(NO₃)₂)
- Calcium phosphate (Ca₃(PO₄)₂)
Eigenschaften
CAS-Nummer |
10103-48-7 |
|---|---|
Molekularformel |
CuO4P-3 |
Molekulargewicht |
158.52 g/mol |
IUPAC-Name |
copper;phosphate |
InChI |
InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/p-3 |
InChI-Schlüssel |
DIZMNGDBDDPYEZ-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Cu] |
Color/Form |
Light-blue powder |
Physikalische Beschreibung |
Light blue solid; Insoluble in water; [HSDB] |
Löslichkeit |
Soluble in acids, ammonium hydroxide; insoluble in water |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
